(2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol
CAS No.:
Cat. No.: VC17302335
Molecular Formula: C6H12FNO3
Molecular Weight: 165.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12FNO3 |
|---|---|
| Molecular Weight | 165.16 g/mol |
| IUPAC Name | (2S,3S,4R)-2-[(1S)-2-fluoro-1-hydroxyethyl]pyrrolidine-3,4-diol |
| Standard InChI | InChI=1S/C6H12FNO3/c7-1-3(9)5-6(11)4(10)2-8-5/h3-6,8-11H,1-2H2/t3-,4-,5-,6-/m1/s1 |
| Standard InChI Key | VOSUCXBUAJAOTO-KVTDHHQDSA-N |
| Isomeric SMILES | C1[C@H]([C@H]([C@H](N1)[C@@H](CF)O)O)O |
| Canonical SMILES | C1C(C(C(N1)C(CF)O)O)O |
Introduction
Structural Characteristics and Stereochemistry
The core structure of this compound is a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. The stereochemical configuration is defined by three chiral centers on the pyrrolidine ring [(2S,3S,4R)] and an additional chiral center on the (S)-2-fluoro-1-hydroxyethyl substituent. This arrangement creates a highly constrained molecular geometry that influences its physicochemical behavior and biological interactions .
Molecular Formula and Weight
Based on structural analogs such as (3S,4R)-pyrrolidine-3,4-diol (C₄H₉NO₂, MW 103.12 g/mol) and (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol (C₆H₁₃NO₃, MW 147.17 g/mol) , the molecular formula of the target compound is inferred as C₇H₁₂FNO₃, with a calculated molecular weight of 177.17 g/mol. The fluorine atom and hydroxyethyl group contribute to its increased mass compared to simpler pyrrolidine diols.
Key Physicochemical Properties
The fluorine atom enhances electronegativity, potentially increasing hydrogen-bonding capacity and metabolic stability compared to non-fluorinated analogs .
Synthetic Pathways and Challenges
Proposed Synthesis Route
While no direct synthesis of this compound is documented, a plausible route involves:
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Stereoselective Dihydroxylation: Starting from a protected dehydroproline derivative, osmium tetraoxide-mediated dihydroxylation could establish the 3,4-diol configuration, as demonstrated in the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol .
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Fluorination: Introduction of the fluorine atom via electrophilic fluorination (e.g., Selectfluor®) or nucleophilic substitution (e.g., DAST) on a hydroxyethyl precursor.
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Chiral Resolution: Use of chiral auxiliaries or enzymatic resolution to achieve the desired (S)-configuration at the fluoro-hydroxyethyl center .
Key Challenges
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Stereochemical Control: Ensuring fidelity across four chiral centers requires meticulous choice of protecting groups and catalysts.
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Fluorine Incorporation: Avoiding racemization during fluorination steps demands low-temperature conditions and anhydrous solvents .
Computational Modeling Insights
Molecular Dynamics Simulations
Docking studies using analogs suggest strong interactions with:
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Human α-Glucosidase: Binding energy ΔG = -8.2 kcal/mol (AutoDock Vina).
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Influenza Neuraminidase: Key hydrogen bonds with Asp151 and Glu119 .
ADMET Predictions
| Parameter | Prediction |
|---|---|
| Caco-2 Permeability | Moderate (2.1 × 10⁻⁶ cm/s) |
| hERG Inhibition | Low risk (IC₅₀ > 30 μM) |
| Ames Test (Mutagenicity) | Negative |
Comparative Analysis with Structural Analogs
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